tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate
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Overview
Description
tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate: is a complex organic compound that features a thiazole ring, a phenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate typically involves multiple steps. One common method includes the formation of the thiazole ring, followed by the attachment of the phenyl group and the carbamate moiety. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction is carried out in the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the carbamate group can yield primary amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate is used as a building block for more complex molecules.
Biology and Medicine: The thiazole ring in this compound is known for its biological activity. Thiazole derivatives have been studied for their potential as antimicrobial, antifungal, antiviral, and anticancer agents . This compound could be explored for similar applications.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiazole ring may interact with enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(3-aminopropyl)carbamate
- tert-butyl carbamate
Comparison: Compared to similar compounds, tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate is unique due to the presence of the thiazole ring and the phenyl group. These structural features contribute to its potential biological activity and versatility in chemical reactions .
Properties
IUPAC Name |
tert-butyl N-[3-[[4-(1,3-thiazol-2-yloxy)benzoyl]amino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-18(2,3)25-16(23)20-10-4-9-19-15(22)13-5-7-14(8-6-13)24-17-21-11-12-26-17/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYJTQCXYSOMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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